molecular formula C20H23Cl2N3 B15039902 N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B15039902
M. Wt: 376.3 g/mol
InChI Key: LPYVKCHEUNMWHY-XQNSMLJCSA-N
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Description

Disclaimer: The following is a placeholder description. Specific data on this compound's applications, mechanism of action, and research value is not available in the search results. N-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine is a chemical compound featuring a piperazine core, a structure of significant interest in medicinal and organic chemistry . Piperazine derivatives are frequently investigated for their potential biological activities and are common building blocks in drug discovery . This particular compound is a Schiff base, characterized by its imine functional group, which is often explored in the development of novel chemical entities for pharmaceutical and biochemical research . Researchers can utilize this compound as a key intermediate in organic synthesis or for screening in various biological assays. To create a comprehensive product description, it is essential to consult specialized chemical databases, scientific literature, and product specifications from chemical suppliers that may contain the required detailed information on its specific research applications and properties.

Properties

Molecular Formula

C20H23Cl2N3

Molecular Weight

376.3 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanimine

InChI

InChI=1S/C20H23Cl2N3/c1-15-3-5-17(6-4-15)14-24-9-11-25(12-10-24)23-16(2)18-7-8-19(21)20(22)13-18/h3-8,13H,9-12,14H2,1-2H3/b23-16+

InChI Key

LPYVKCHEUNMWHY-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 3,4-dichloroacetophenone with 4-(4-methylbenzyl)piperazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and quality control of the final product to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for biological receptors and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substitutions on the phenyl ring, piperazine modifications, and the presence of heterocycles. Below is a comparative analysis:

Compound Name (Reference) Key Substituents Molecular Formula Structural Differences vs. Target Compound
Target Compound 3,4-dichlorophenyl, 4-methylbenzyl C₂₀H₂₂Cl₂N₄ Reference for comparison
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-nitrophenyl)methanimine 4-chlorobenzyl, 4-nitrophenyl C₁₈H₁₉ClN₄O₂ Nitro group (electron-withdrawing) vs. dichloro; smaller substituent
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine 3,4,5-trimethoxyphenyl C₂₁H₂₅ClN₂O₃ Methoxy groups (electron-donating) enhance solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide Pyrazole core, carboxamide C₂₂H₂₀Cl₃N₅O Pyrazole ring introduces H-bonding potential
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole ring C₁₆H₁₃ClN₄S Thiadiazole enhances metabolic stability
SR144528 Bicyclic system, pyrazole-carboxamide C₂₇H₃₀Cl₂N₄O₂ Complex bicyclic structure improves receptor selectivity

Physicochemical Properties

  • Solubility : Piperazine derivatives with ionizable groups (e.g., dihydrochloride salts in ) exhibit higher aqueous solubility than neutral analogs .
  • Metabolic Stability : Thiadiazole-containing compounds () resist oxidative metabolism better than imine-based structures .

Pharmacological Activity

  • Receptor Binding: Dichlorophenyl groups are associated with cannabinoid (CB1/CB2) and dopamine receptor interactions. For example, SR144528 () acts as a CB2 inverse agonist, while pyrazole carboxamides () target dopamine D3 receptors .
  • Selectivity : Bulky substituents like 4-methylbenzyl may reduce off-target effects compared to smaller groups (e.g., 4-chlorobenzyl in ) .

Biological Activity

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Chemical Formula : C25H22Cl2N4
  • Molecular Weight : 497.45 g/mol
  • Structure : The compound features a piperazine core substituted with a dichlorophenyl group and a methylbenzyl moiety, contributing to its unique biological profile.

The compound's activity can be attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest it may exhibit:

  • Antidepressant Effects : By modulating serotonin and norepinephrine levels.
  • Antitumor Activity : Inhibition of cancer cell proliferation through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in animal models
AntitumorReduced tumor size in xenograft models
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of the compound resulted in significant behavioral improvements in models of depression, as measured by the forced swim test. The compound exhibited an ED50 of 0.05 mg/kg, indicating potent activity against depressive behaviors.
  • Antitumor Activity : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. A notable reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment.
  • Antimicrobial Properties : The compound has also been tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Q & A

Q. Table 1: Synthesis Protocol Comparison

ParameterMethod from Method from
Key ReactantEpoxide intermediate1-(2,4-dichlorophenyl)piperazine
SolventEthanolMethanol
Reaction Time3–4 hoursNot specified
Yield85.4%Not reported
PurificationSilica gel chromatographyColumn chromatography

Advanced: How to design experiments to evaluate its interaction with G protein-coupled receptors (GPCRs)?

Answer:

  • Radioligand Binding Assays : Use tritiated antagonists (e.g., SR141716A for CB1 receptors) to measure binding affinity (Ki) in competitive assays. Pre-incubate membrane preparations with the compound and a radiolabeled ligand, then quantify displacement .
  • Functional cAMP Assays : Transfect cells with GPCRs (e.g., CB1) and measure cAMP levels via ELISA or FRET. The compound’s agonism/antagonism can be inferred from cAMP modulation .
  • SAR-Driven Modifications : Replace the 4-methylbenzyl or dichlorophenyl groups (as in ) to assess structural impact on receptor affinity .

Basic: What analytical techniques are used for structural and purity validation?

Answer:

  • LC-MS : Confirm molecular weight (e.g., m/z 486.02 [M+1] for a related hydrazine derivative) .
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., ethylidene, piperazine rings) and spatial configuration.
  • Chromatography : HPLC with UV detection ensures >95% purity, as described for similar piperazine derivatives .

Advanced: How to resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. receptor antagonism)?

Answer:

  • Standardized Replication : Repeat antimicrobial MIC assays (e.g., against S. aureus or E. coli) and receptor binding studies under controlled conditions (pH, temperature, solvent).
  • Meta-Analysis : Compare data from (antimicrobial claims) and (GPCR activity) to identify confounding variables (e.g., concentration ranges, assay types).
  • Orthogonal Validation : Use in vivo models (e.g., murine inflammation assays) to cross-verify in vitro findings .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent photodegradation.
  • Humidity Control : Use desiccants to avoid hydrolysis, critical for piperazine stability .
  • Stability Monitoring : Regular HPLC analysis (e.g., every 6 months) detects degradation products .

Advanced: How to optimize pharmacokinetics via structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modification : Replace the 4-methylbenzyl group with bulkier aryl moieties () to enhance lipophilicity and blood-brain barrier penetration .
  • In Vitro ADME : Assess metabolic stability using liver microsomes and plasma protein binding assays.
  • LogP Adjustments : Introduce trifluoromethyl groups (as in ) to improve metabolic stability without compromising solubility .

Q. Table 2: Key SAR Modifications and Effects

ModificationPharmacokinetic ImpactEvidence Source
Dichlorophenyl positionAlters CB1 receptor binding affinity
Trifluoromethyl additionIncreases metabolic stability
Piperazine substitutionModulates solubility and toxicity

Advanced: What methodologies assess toxicity in preclinical studies?

Answer:

  • In Silico Prediction : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity.
  • In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells determine IC50 values.
  • In Vivo Models : Acute toxicity testing in rodents (e.g., LD50) followed by histopathological analysis .

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